molecular formula C10H19NO2 B8016981 alpha-Amino-cyclobutaneacetic acid tert-butyl ester

alpha-Amino-cyclobutaneacetic acid tert-butyl ester

Cat. No.: B8016981
M. Wt: 185.26 g/mol
InChI Key: SMRISVFMSQTDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Amino-cyclobutaneacetic acid tert-butyl ester is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound consists of a cyclobutane ring, an amino group, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alpha-Amino-cyclobutaneacetic acid tert-butyl ester typically involves the esterification of alpha-Amino-cyclobutaneacetic acid with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . This reaction proceeds under mild conditions and yields the desired tert-butyl ester efficiently.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to amino acids . This method is favored due to the availability of starting materials and the high yields achieved. safety improvements have been made to handle the flammable isobutene more effectively.

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-cyclobutaneacetic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi, NaOCH3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Amino-cyclobutaneacetic acid tert-butyl ester is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-cyclobutylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)7-5-4-6-7/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRISVFMSQTDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.